

Application Note: Functionalization of Fmoc-Dap Side Chains via Click Chemistry

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Compound of Interest

Compound Name: Fmoc-dap hcl
CAS No.: 166410-34-0; 210767-37-6
Cat. No.: B2534871

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Executive Summary

The functionalization of peptide side chains is a cornerstone of modern drug discovery, enabling the development of stapled peptides, peptide-drug conjugates (PDCs), and fluorescent probes. Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) presents a unique structural advantage: its short single-carbon side chain offers rigidity and close proximity to the peptide backbone, unlike the longer linkers of Lysine or Ornithine.

However, this steric proximity challenges standard functionalization. This guide details the robust incorporation of azide functionalities onto the Dap side chain and the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[1] We present two validated workflows: Direct Incorporation using pre-synthesized Fmoc-Dap(N

)-OH and Post-Assembly Modification via on-resin diazo transfer.

Strategic Pathways: Choosing Your Workflow

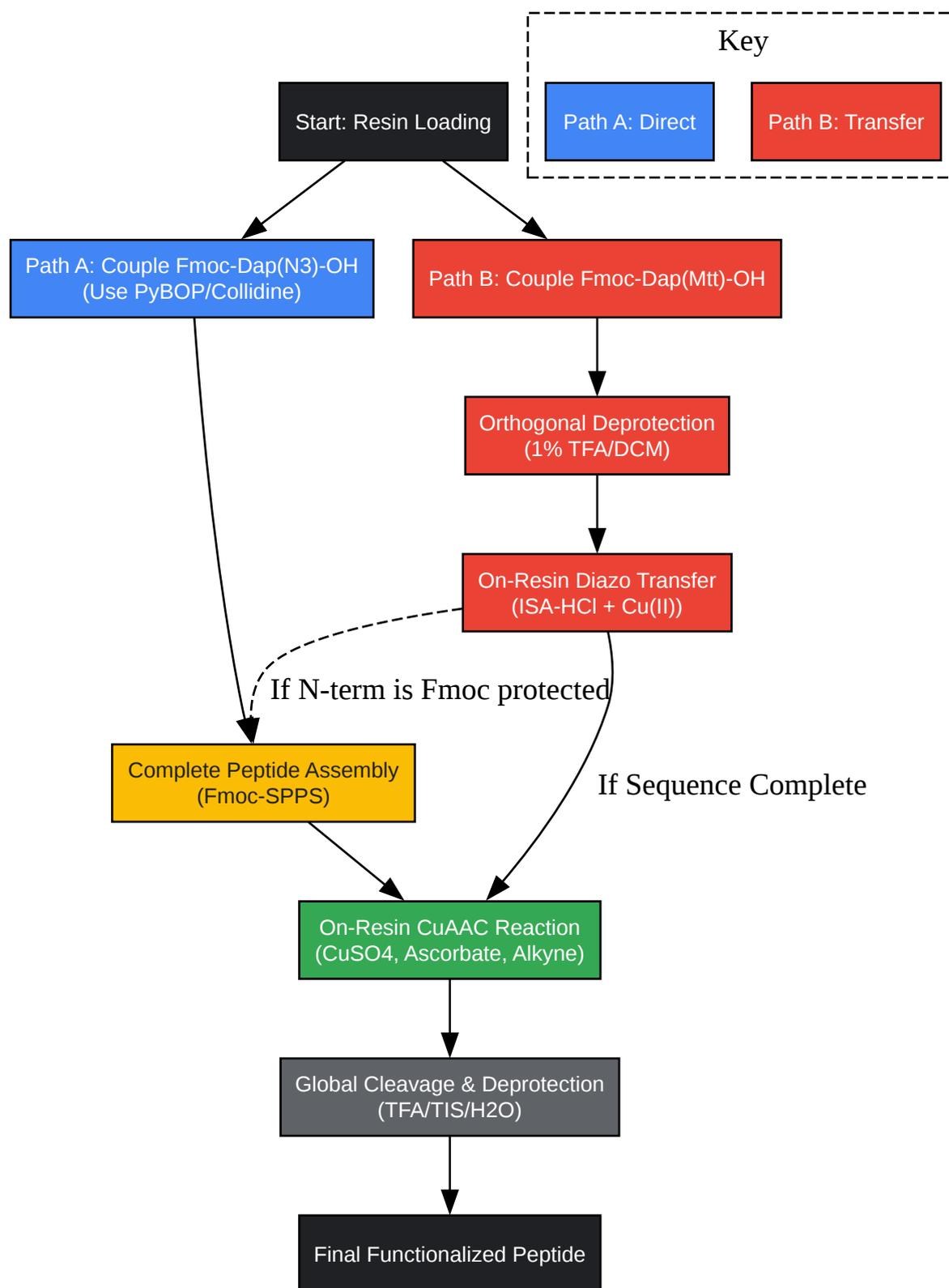
Before initiating synthesis, select the pathway that aligns with your resource availability and sequence complexity.

Table 1: Comparative Analysis of Functionalization Strategies

Feature	Path A: Direct Incorporation	Path B: On-Resin Diazo Transfer
Precursor	Fmoc-Dap(N)-OH (Commercial)	Fmoc-Dap(Mtt)-OH (Commercial)
Workflow Complexity	Low (Standard SPPS)	High (Requires orthogonal deprotection)
Reagent Cost	High (Precursor is expensive)	Low (Reagents are commodity chemicals)
Atom Economy	High	Moderate (Requires excess diazo reagent)
Risk Profile	Low (QC of building block done by vendor)	Moderate (Incomplete transfer possible)
Recommended For	Routine synthesis, short peptides (<15 AA)	Large scale, multiple azide sites, cost-sensitive projects

Visualizing the Workflow

The following diagram illustrates the convergence of both pathways toward the final "Clicked" peptide.



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Figure 1: Strategic workflow for generating triazole-linked conjugates via Fmoc-Dap residues. Path A utilizes pre-functionalized building blocks, while Path B employs orthogonal protection and chemical conversion.

Protocol A: Direct Incorporation of Fmoc-Dap(N)-OH[1]

Critical Insight: Unlike standard amino acids, Fmoc-Dap(N)

-OH is sensitive to activation methods. Reports indicate that uronium salts (HBTU/TBTU) can lead to low coupling yields, likely due to the electron-withdrawing nature of the azide group or steric interference. Phosphonium salts (PyBOP) are strictly recommended.[1]

Materials

- Fmoc-Dap(N)-OH[1][2][3][4]
- Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1]
- Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
- Resin: Rink Amide or Wang (0.3–0.6 mmol/g loading recommended to prevent aggregation)

Step-by-Step Procedure

- Resin Swelling: Swell resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
- Activation (Pre-mix):
 - Calculate 3.0 equivalents (eq) of Fmoc-Dap(N)-OH relative to resin loading.
 - Dissolve Amino Acid and 3.0 eq PyBOP in minimal DMF.

- Add 6.0 eq DIPEA.
- Note: Activate for only 1–2 minutes before adding to resin to minimize racemization.
- Coupling:
 - Add mixture to resin.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Agitate for 60–90 minutes at room temperature.
- Monitoring: Perform a Kaiser Test.
 - Blue beads: Incomplete coupling. Re-couple using fresh reagents (consider HATU for difficult sequences, but monitor carefully).
 - Colorless beads: Success.
- Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

Protocol B: On-Resin Diazo Transfer (The "DIY" Route)

This method converts a primary amine (Dap side chain) into an azide using Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl). This reagent is shelf-stable and safer than the explosive triflyl azide.

Materials

- Fmoc-Dap(Mtt)-OH (incorporated into peptide)
- Deprotection Cocktail: 1% TFA in DCM (v/v)
- Diazo Transfer Reagent: ISA·HCl (commercially available or synthesized)
- Catalyst: CuSO

[\[4\]](#)·5H

O

- Base: K

CO

or DIPEA

Step-by-Step Procedure

- Orthogonal Deprotection (Mtt Removal):
 - Wash resin with DCM (3x).^[9]
 - Treat with 1% TFA in DCM (10 x 2 min). The solution will turn yellow initially (trityl cation).
 - Repeat until the solution remains colorless.
 - Crucial: Wash immediately with 5% DIPEA/DMF to neutralize the resin and prevent premature cleavage of the peptide from the linker (especially if using trityl linkers).
- Diazo Transfer:
 - Swell resin in DMF.^{[5][6][7][8]}
 - Prepare solution: ISA·HCl (3 eq), K

CO

(6 eq), and CuSO

·5H

O (0.05 eq) in water/methanol/DCM mixture (homogenous phase required).

 - Alternative (Organic soluble): ISA·HCl (3 eq) + DIPEA (4 eq) + Cu(I) (cat) in DMF.
 - Add to resin and agitate overnight (12–16 hours).
- Validation:

- Take a small resin aliquot.
- Perform IR spectroscopy on the beads. Look for the characteristic azide stretch at ~2100 cm
- Perform a Kaiser test; it should be negative (no free amines remaining).

Protocol C: On-Resin CuAAC (Click Reaction)

Performing the click reaction on-resin is generally superior to solution-phase click for Dap residues because it prevents the aggregation often seen with hydrophobic triazoles and simplifies purification.

Reagents

- Alkyne: 3–5 equivalents (e.g., Propargyl-PEG-Fluorophore).
- Copper Source: CuSO₄·5H₂O (1.0 eq).
- Reducing Agent: Sodium Ascorbate (NaAsc, 2.0 eq).
- Ligand: TBTA or THPTA (1.0 eq) – Essential to protect Cu(I) from oxidation and prevent peptide degradation.
- Solvent: Degassed DMF/Water (4:1).

Step-by-Step Procedure

- Preparation:
 - Dissolve CuSO₄ and Ligand (TBTA) in water/DMF.

- Dissolve Alkyne in DMF.
- Dissolve Sodium Ascorbate in water (Prepare fresh!).
- Reaction:
 - Add Alkyne solution to the resin.
 - Add the Cu-Ligand complex.
 - Add the Ascorbate solution last to initiate the reduction to Cu(I).
 - Sparge with N₂ gas for 1 minute to remove oxygen.
 - Cap the vessel and agitate for 6–16 hours at room temperature.
- Copper Removal (Critical):
 - The resin will likely be blue/green. You must remove copper to prevent interference with cleavage or biological assays.
 - Wash with 0.1 M EDTA (pH 7.0) or sodium diethyldithiocarbamate solution in DMF (5 x 5 min).
 - Wash with DMF (5x), then DCM (5x).
- Cleavage:
 - Proceed with standard TFA/TIS/Water cleavage (95:2.5:2.5).
 - Note: The triazole ring is stable to TFA.

Troubleshooting & Optimization

Troubleshooting Matrix

Issue	Probable Cause	Corrective Action
Incomplete Coupling of Fmoc-Dap(N)	Steric hindrance or poor activation.	Switch to PyBOP or HATU. Use microwave heating (50°C, 10 min).
Low Click Yield	Oxidation of Cu(I) to Cu(II).	Increase Ascorbate to 5 eq. Degass solvents thoroughly. Use THPTA ligand (more water-soluble).
Peptide Degradation	Oxidative damage by Copper.	Ensure strictly anaerobic conditions. Reduce reaction time. Add aminoguanidine.
Blue/Green Final Product	Copper contamination.	Wash resin with EDTA or 0.5% Sodium Diethyldithiocarbamate before cleavage.
Insoluble Peptide	Triazole causes aggregation.	Use a "Click-then-Cleave" strategy. Incorporate PEG linkers on the alkyne to improve solubility.

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Disclaimer: This protocol is for research use only. Always consult Safety Data Sheets (SDS) for azides and copper salts before handling. Azides can be explosive; never use metal spatulas with neat organic azides and avoid concentrating azide solutions to dryness.

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